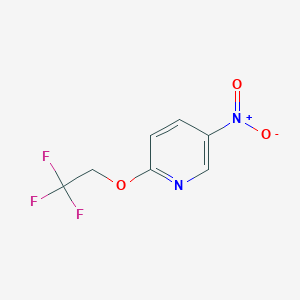
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
描述
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine: is an organic compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a nitro group at the 5-position and a trifluoroethoxy group at the 2-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-5-nitropyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Reduction: The nitro group in 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine can undergo reduction reactions to form the corresponding amine derivative.
Common Reagents and Conditions:
Reduction: Common reducing agents include in the presence of a or .
Substitution: Nucleophilic substitution reactions may involve reagents such as or under anhydrous conditions.
Major Products:
Reduction: The major product of the reduction reaction is .
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
科学研究应用
Chemistry:
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the trifluoroethoxy group can engage in nucleophilic substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, making it versatile in both chemical and biological contexts .
相似化合物的比较
- 5-Nitro-2-methoxypyridine
- 5-Nitro-2-ethoxypyridine
- 5-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Comparison:
Compared to similar compounds, 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications .
属性
IUPAC Name |
5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-2-1-5(3-11-6)12(13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFPOGCBCXTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














